N-(3-methoxy-4-propoxybenzyl)alanine
Description
N-(3-Methoxy-4-propoxybenzyl)alanine is a synthetic alanine derivative featuring a benzyl group substituted with methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 4-positions of the aromatic ring, respectively. This compound’s structure combines the flexibility of alanine’s amino acid backbone with the lipophilic and steric properties of the substituted benzyl moiety.
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.325 |
IUPAC Name |
2-[(3-methoxy-4-propoxyphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C14H21NO4/c1-4-7-19-12-6-5-11(8-13(12)18-3)9-15-10(2)14(16)17/h5-6,8,10,15H,4,7,9H2,1-3H3,(H,16,17) |
InChI Key |
NGJBBGMXQWVSRJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)CNC(C)C(=O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Antiviral Research
N-(Glycine/Alanine)-Sulfonamide Derivatives (GSS/ASS):
- Structure : These compounds feature sulfonamide-linked glycine or alanine moieties. For example, ASS (N-(alanine)-sulfonamide) binds to SARS-CoV-2 spike proteins via hydrogen bonds, as shown in molecular docking studies .
- Key Difference: Unlike N-(3-methoxy-4-propoxybenzyl)alanine, GSS/ASS lack the benzyl substituents, relying instead on sulfonamide groups for receptor interactions.
Pesticide-Related Alanine Derivatives
Methyl N-Benzoyl-N-(3-Chloro-4-Fluorophenyl)-DL-Alanine (Flamprop-Methyl):
- Structure : Substituted with chloro and fluoro groups on the phenyl ring, this compound is used as a herbicide .
- Activity : The electron-withdrawing chloro/fluoro groups likely stabilize the molecule in biological environments, contrasting with the electron-donating methoxy/propoxy groups in the target compound.
- Implication : Substituent electronegativity significantly impacts applications; the target compound’s ether groups may favor interactions with hydrophobic targets over reactive agrochemical activity .
Hydroxy-Phenyl Alanine Derivatives
3-(4-Hydroxyphenyl)-L-Alanine:
- Structure : Features a hydroxyl (-OH) group at the 4-position of the phenyl ring .
- Activity : Hydroxyl groups enhance solubility and hydrogen-bonding capacity, which are critical for enzymatic interactions.
Physicochemical and Functional Properties
Substituent Effects on Molecular Behavior
- Lipophilicity : Methoxy and propoxy groups increase logP values compared to hydroxylated analogs, favoring hydrophobic interactions.
- Metabolic Stability : The methoxy group may undergo demethylation (as seen in 3-methoxy-4-hydroxy-phenylglycol metabolism ), while the propoxy chain could prolong half-life due to slower enzymatic degradation.
Data Table: Comparative Analysis of Alanine Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
